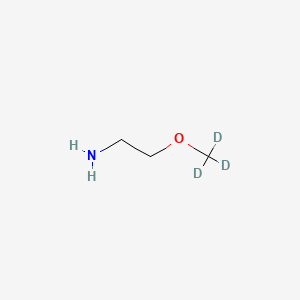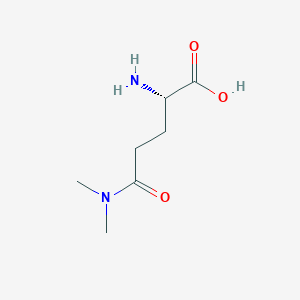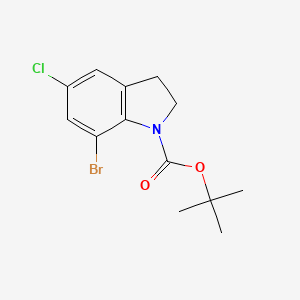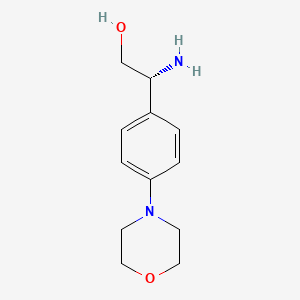![molecular formula C6H10ClN3O B13505325 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B13505325.png)
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride is a chemical compound that features a pyrrolidine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an isocyanate can lead to the formation of the oxadiazole ring. Subsequent reactions introduce the pyrrolidine ring, often through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The hydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the oxadiazole or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of oxadiazole and pyrrolidine derivatives on various biological systems. It may serve as a probe or a lead compound in drug discovery.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in various chemical and biological applications.
Pyrrolidine-2,5-diones: Compounds with two ketone groups, known for their bioactivity.
Prolinol: A hydroxylated derivative of pyrrolidine, used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride is unique due to the combination of the oxadiazole and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its hydrochloride form further enhances its solubility and usability in various contexts.
Propiedades
Fórmula molecular |
C6H10ClN3O |
|---|---|
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H/t5-;/m1./s1 |
Clave InChI |
VJGIVSASVAANOX-NUBCRITNSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=NC=NO2.Cl |
SMILES canónico |
C1CC(NC1)C2=NC=NO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)


![N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B13505313.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid](/img/structure/B13505330.png)
![2-Azaspiro[3.3]heptan-5-one](/img/structure/B13505337.png)
